molecular formula C12H14O6 B181162 Diethyl 2,5-dihydroxyterephthalate CAS No. 5870-38-2

Diethyl 2,5-dihydroxyterephthalate

Cat. No.: B181162
CAS No.: 5870-38-2
M. Wt: 254.24 g/mol
InChI Key: UQOUOXLHXPHDHF-UHFFFAOYSA-N
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Description

Diethyl 2,5-dihydroxyterephthalate, also known as 2,5-dihydroxyterephthalic acid diethyl ester, is an organic compound with the molecular formula C12H14O6 and a molecular weight of 254.24 g/mol . This compound is characterized by its two hydroxyl groups positioned at the 2 and 5 positions on the benzene ring, and two ester groups at the 1 and 4 positions. It is commonly used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl 2,5-dihydroxyterephthalate can be synthesized through the esterification of 2,5-dihydroxyterephthalic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous reactors and advanced purification techniques such as distillation and crystallization .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of diethyl 2,5-dihydroxyterephthalate involves its ability to act as a ligand, forming coordination complexes with metal ions. These complexes can exhibit unique redox properties and catalytic activities. The hydroxyl groups on the benzene ring play a crucial role in the coordination process, allowing the compound to interact with various metal centers .

Comparison with Similar Compounds

  • Diethyl 2,5-dimethoxyterephthalate
  • Diethyl 2,5-dihydroxybenzoate
  • Diethyl 2,4-dihydroxyterephthalate

Comparison: Diethyl 2,5-dihydroxyterephthalate is unique due to the presence of both hydroxyl and ester groups, which provide it with distinct chemical reactivity and coordination capabilities. Compared to diethyl 2,5-dimethoxyterephthalate, the hydroxyl groups in this compound offer additional hydrogen bonding and coordination sites, enhancing its utility in the synthesis of coordination polymers and MOFs .

Properties

IUPAC Name

diethyl 2,5-dihydroxybenzene-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O6/c1-3-17-11(15)7-5-10(14)8(6-9(7)13)12(16)18-4-2/h5-6,13-14H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQOUOXLHXPHDHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1O)C(=O)OCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5064045
Record name Diethyl 2,5-dihydroxyterephthalate
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Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5870-38-2
Record name Diethyl 2,5-dihydroxyterephthalate
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Record name 1,4-Benzenedicarboxylic acid, 2,5-dihydroxy-, 1,4-diethyl ester
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Record name Diethyl 2,5-dihydroxyterephthalate
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Record name 1,4-Benzenedicarboxylic acid, 2,5-dihydroxy-, 1,4-diethyl ester
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Record name Diethyl 2,5-dihydroxyterephthalate
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Record name Diethyl 2,5-dihydroxyterephthalate
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